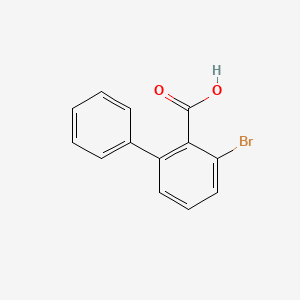

3-Bromobiphenyl-2-carboxylic acid

Description

Overview of Biaryl Compounds in Organic Chemistry

Biaryl compounds, which are molecules featuring two aromatic rings joined by a single carbon-carbon bond, are a cornerstone of modern organic chemistry. guidechem.comlookchem.com This structural feature is present in numerous natural products, materials, and pharmaceuticals, where it is often essential for biological activity. guidechem.comlookchem.com The synthesis of these compounds has evolved significantly over time. Early methods, like the Ullmann reaction, required harsh conditions. lookchem.com The field was later revolutionized by the development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, which offer milder conditions and greater efficiency. lookchem.com The Suzuki-Miyaura coupling, in particular, has become a widely used method for forming biaryl bonds. bldpharm.com

Importance of Carboxylic Acid Functionality in Synthetic Strategies

The carboxylic acid group (-COOH) is a pivotal functional group in chemical synthesis and drug design. Its ability to ionize at physiological pH often improves a molecule's water solubility, a critical factor for the bioavailability of many drugs. As a frequent component of pharmacophores, the carboxylic acid moiety can form hydrogen bonds and other interactions with biological targets such as enzymes. In synthetic applications, carboxylic acids are valued for their stability and utility as versatile precursors. They can also function as directing groups, guiding chemical reactions to specific locations on a molecule to facilitate the construction of complex structures.

Contextualization of Halogenated Biaryl Systems

Halogenated biaryls are a significant subclass of biaryl compounds, serving as crucial structural elements in many biologically active products. The addition of halogen atoms to the biaryl framework allows chemists to fine-tune the molecule's properties and to create sterically complex architectures. Polyhalogenated biaryls are particularly valuable as synthetic intermediates. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to perform site-selective cross-coupling reactions, providing a streamlined path to complex molecules.

Research Landscape and Current Trends in Biphenyl (B1667301) Chemistry

The field of biphenyl chemistry is propelled by strong demand from the pharmaceutical, agrochemical, and electronics industries. The global market for biphenyls is expanding, driven by research and development focused on creating new derivatives with enhanced properties. In medicine, new biphenyl compounds are being explored for their therapeutic potential against various diseases. In electronics, their structural and conductive properties are leveraged in advanced displays like OLEDs. A significant trend in current research is the pursuit of more sustainable and economical synthetic methods, including the use of earth-abundant metal catalysts and the development of bio-based production processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKBEQICHOOGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromobiphenyl 2 Carboxylic Acid

Strategic Disconnections in the Synthesis of 3-Bromobiphenyl-2-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary strategic disconnection lies at the carbon-carbon bond connecting the two phenyl rings. This approach simplifies the complex biphenyl (B1667301) structure into two more manageable phenyl-based synthons.

Another key consideration is the timing of the introduction of the bromine and carboxylic acid functional groups. These functional group interconversions (FGIs) can be planned at various stages of the synthesis to optimize yield and selectivity. The disconnection approach allows chemists to envision multiple synthetic pathways and select the most efficient one based on available reagents and known reactions. ox.ac.ukprinceton.edu

Carbon-Carbon Bond Forming Reactions for Biphenyl Core Construction

The formation of the central carbon-carbon bond in biphenyl systems is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions and related methodologies are paramount for this transformation. jocpr.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have become indispensable for their efficiency and functional group tolerance in forming C-C bonds. jocpr.com Several named reactions are particularly relevant to the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve reacting a brominated benzoic acid derivative with a phenylboronic acid, or a boronic acid-substituted benzoic acid with a bromobenzene (B47551) derivative. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While less direct for this specific target, it represents a powerful tool for C-C bond formation. wikipedia.orgyoutube.com

Stille Coupling: This reaction utilizes organotin compounds (stannanes) to couple with organohalides. organic-chemistry.orgwikipedia.org A potential route could involve the coupling of a stannylated benzoic acid derivative with a bromobenzene. A significant drawback is the toxicity of the tin reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling employs organozinc reagents to react with organohalides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and tolerance of a wide range of functional groups. wikipedia.orgorgsyn.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Key Advantages |

| Suzuki-Miyaura | Organoboron | Organohalide | Mild conditions, commercially available reagents, low toxicity |

| Heck | Alkene | Organohalide | Good for forming substituted alkenes |

| Stille | Organotin | Organohalide | Wide scope of substrates |

| Negishi | Organozinc | Organohalide | High reactivity, good functional group tolerance |

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalytic system. This includes the choice of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and the supporting ligands. Ligands, such as phosphines (e.g., triphenylphosphine, BINAP) or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. wikipedia.orgwikipedia.org The optimization of the catalyst-ligand combination is often necessary to achieve high yields and turnover numbers. organic-chemistry.org

The choice of solvent and other reaction conditions, such as temperature and the nature of the base, significantly impacts the outcome of cross-coupling reactions. Solvents can influence the solubility of reactants and the stability of the catalytic species. tmc.edu For instance, some Heck reactions can be performed in ionic liquids, which can facilitate catalyst recycling. wikipedia.org The base is essential for neutralizing the acid generated during the reaction and for regenerating the active catalyst. Common bases include carbonates (e.g., K₂CO₃), phosphates, and amines (e.g., triethylamine). wikipedia.org

In the synthesis of substituted biphenyls like this compound, controlling the regioselectivity—the specific position of the new C-C bond—is critical. The choice of coupling partners and reaction conditions dictates which isomers are formed. For instance, in the Suzuki-Miyaura coupling, the positions of the boronic acid and halide on the respective rings determine the final structure. rsc.org While stereoselectivity is not a primary concern for the synthesis of this achiral molecule, it is a crucial factor in many other cross-coupling applications. The Heck reaction, for example, often exhibits high trans selectivity in the formation of substituted alkenes. organic-chemistry.org

Ullmann Coupling and Related Homocoupling Methodologies

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halides. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions and stoichiometric copper, modern variations have improved its scope and applicability. wikipedia.org For the synthesis of an unsymmetrical biphenyl like this compound, a modified Ullmann-type reaction or a cross-coupling approach would be necessary. Homocoupling of a single aryl halide can also occur as a side reaction in some palladium-catalyzed couplings.

C-H Activation and Direct Arylation Approaches

The direct functionalization of C-H bonds represents a powerful and atom-economical strategy in organic synthesis. For the synthesis of biphenyl systems, palladium-catalyzed C-H activation/aryl-aryl coupling has emerged as a versatile tool. This approach allows for the direct coupling of two aryl fragments, avoiding the pre-functionalization often required in traditional cross-coupling reactions.

In a relevant study, a versatile protocol for the ortho-C-H coupling of benzoic acids with aryltrifluoroborates was developed using a palladium catalyst. nih.gov This method proved effective even for highly electron-deficient arenes and was tolerant of various functional groups, which is crucial for the synthesis of complex molecules. nih.gov The use of O2 or air as the oxidant enhances the practicality of this method. nih.gov Research has also shown that the carboxylate group itself can act as a directing group, facilitating the selective C-H activation at the ortho position. researchgate.net This directed approach is advantageous as carboxylic acids are readily available and the directing group can be part of the final molecule or be removed. researchgate.net

The development of C-H activation cascades catalyzed by Pd(II) has further expanded the synthetic utility of this methodology, enabling the synthesis of complex polyheterocycles. bris.ac.uk While these examples showcase the potential of C-H activation for forming the biphenyl core, the direct synthesis of this compound via a one-pot C-H activation and bromination sequence is an area of ongoing research.

Table 1: Examples of Pd-Catalyzed C-H Arylation of Benzoic Acids

| Entry | Benzoic Acid Derivative | Arylating Agent | Catalyst System | Oxidant | Yield (%) |

| 1 | Benzoic acid | Phenyltrifluoroborate | Pd(OAc)2 | O2 (air) | >95 |

| 2 | 4-Fluorobenzoic acid | Phenyltrifluoroborate | Pd(OAc)2 | O2 (air) | 92 |

| 3 | 4-(Trifluoromethyl)benzoic acid | Phenyltrifluoroborate | Pd(OAc)2 | O2 (air) | 94 |

| 4 | 4-Cyanobenzoic acid | Phenyltrifluoroborate | Pd(OAc)2 | O2 (air) | 91 |

Data sourced from a study on versatile Pd(II)-catalyzed C-H activation/aryl-aryl coupling. nih.gov

Introduction of the Carboxylic Acid Functionality

The introduction of a carboxylic acid group is a fundamental transformation in organic synthesis. Several methods can be employed to install this functionality onto a pre-existing biphenyl scaffold.

Oxidation of Precursor Moieties (e.g., Aldehydes, Alcohols, Methyl Groups)

The oxidation of various precursor functional groups is a common and effective strategy for synthesizing carboxylic acids.

Oxidation of Aldehydes: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.orgorganic-chemistry.org Common reagents include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in H2SO4). libretexts.orglibretexts.org More recent and milder methods utilize organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen as the oxidant or transition metal catalysts. organic-chemistry.org The oxidation of an aldehyde to a carboxylic acid is a key step in many synthetic pathways and generally proceeds with high efficiency. nih.govyoutube.com

Oxidation of Primary Alcohols: Primary alcohols can be directly oxidized to carboxylic acids. nih.govacs.orgnsf.gov A range of oxidizing agents can achieve this transformation, including strong oxidants like KMnO4 and CrO3. libretexts.org Milder and more selective methods have also been developed, such as using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO2). nih.gov Heterogeneous catalysts, for instance, a Pd-Bi-Te/C catalyst, have also been shown to be effective for the aerobic oxidation of various primary alcohols to carboxylic acids. acs.org

Oxidation of Methyl Groups: The direct oxidation of an aryl methyl group to a carboxylic acid group is a more challenging but highly desirable transformation. google.com Strong oxidizing agents like potassium dichromate (K2Cr2O7) in sulfuric acid can be used for this purpose. reddit.com Other methods involve the use of vanadium pentoxide or manganese dioxide in sulfuric acid. google.com Aerobic photo-oxidation using a catalytic amount of magnesium bromide diethyl etherate under visible light irradiation has also been reported as a method for converting aromatic methyl groups to carboxylic acids. rsc.org

Table 2: Comparison of Oxidation Methods for Carboxylic Acid Synthesis

| Precursor | Reagent(s) | Conditions | Advantages |

| Aldehyde | Jones Reagent | Room Temperature | Good yields |

| Primary Alcohol | TEMPO/NaOCl/NaClO2 | Phase-transfer | Mild, compatible with sensitive groups |

| Methyl Group | K2Cr2O7/H2SO4 | Reflux | Direct conversion |

Carboxylation Reactions (e.g., Grignard Reagents followed by CO2)

Carboxylation reactions provide a direct method for introducing a carboxylic acid group by forming a new carbon-carbon bond. A classic and widely used method involves the reaction of a Grignard reagent with carbon dioxide. libretexts.orgmasterorganicchemistry.comgoogle.comyoutube.com

The process begins with the formation of a Grignard reagent from an aryl halide (in this case, a bromo- or iodobiphenyl derivative). This organomagnesium compound then acts as a strong nucleophile, attacking the electrophilic carbon of carbon dioxide (often in the form of dry ice). masterorganicchemistry.comyoutube.com The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid. masterorganicchemistry.com This method is generally high-yielding, but it is sensitive to the presence of acidic protons in the substrate. libretexts.org Recent advancements include mechanochemical Grignard reactions with gaseous CO2, which offer shorter reaction times and reduced solvent usage. nih.gov

Selective Bromination Strategies for Biphenyl-2-carboxylic Acid Precursors

The regioselective introduction of a bromine atom onto the biphenyl-2-carboxylic acid scaffold is a critical step in the synthesis of the target molecule.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution is the most common method for introducing a halogen onto an aromatic ring. masterorganicchemistry.commsu.edumasterorganicchemistry.com In the case of biphenyl, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The phenyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. libretexts.org Therefore, the bromination of biphenyl-2-carboxylic acid would be expected to yield a mixture of products, with substitution occurring at positions ortho and para to the phenyl group and meta to the carboxylic acid group.

Controlling the regioselectivity of this reaction can be challenging. The choice of brominating agent and reaction conditions can influence the product distribution. Common brominating agents include bromine (Br2) with a Lewis acid catalyst like FeBr3 or AlCl3. chemistrystudent.com N-Bromosuccinimide (NBS) in the presence of an acid catalyst is another effective reagent for the bromination of deactivated aromatic compounds. organic-chemistry.org A process for the selective para-bromination of biphenyl using BrCl has also been developed. google.com

Halogen Exchange Reactions

Halogen exchange reactions offer an alternative route to introduce a bromine atom. This typically involves the conversion of a different halogen, such as iodine or chlorine, or another leaving group, into a bromine atom. While often used for fluorination, these reactions can be adapted for bromination. google.com For instance, a decarboxylative bromination of aromatic carboxylic acids using a transition-metal-free system has been reported, which could be a potential, though indirect, method. nih.gov This approach, however, would require the synthesis of a different regioisomer of a biphenyl carboxylic acid first.

Chemo- and Regioselective Synthesis Pathways

The generation of this compound with its specific substitution pattern necessitates synthetic routes that can selectively functionalize the correct positions on the aromatic rings. Directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions are primary strategies to achieve this high degree of control.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. pharmaceutical-business-review.comharvard.edu In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. This creates a stabilized carbanion that can then react with an electrophile.

For the synthesis of this compound, the carboxylic acid group itself can act as the DMG. The process would likely involve the following conceptual steps:

Protection/Activation: The carboxylic acid of a 2-bromobenzoic acid derivative is often converted into a more robust DMG, such as a secondary or tertiary amide (e.g., N,N-diisopropylamide), which is highly effective at directing lithiation. researchgate.netresearchgate.net

Ortho-Lithiation: The amide-functionalized biphenyl precursor is treated with a strong base like lithium diisopropylamide (LDA) or s-butyllithium. The amide group directs the lithiation to the C6 position of the benzoic acid ring.

Cross-Coupling or Arylation: The resulting aryllithium species can then undergo a subsequent reaction. However, a more common DoM approach for biaryl synthesis involves an initial DoM on one ring followed by a cross-coupling reaction.

A more direct and regioselective approach would start with 2-bromobenzoic acid. The carboxylic acid group directs the metalation to the C6 position. A subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling with phenylboronic acid, would then form the biphenyl bond. The challenge lies in preventing side reactions and ensuring the stability of the intermediates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile methods for constructing carbon-carbon bonds between aromatic rings. researchgate.netnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.

To achieve the desired regiochemistry for this compound, two primary disconnection approaches are viable:

Approach A: Coupling of 2,3-dibromobenzoic acid with phenylboronic acid. This route requires selective coupling at the 2-position, which can be challenging. The relative reactivity of the bromine atoms would need to be carefully controlled, often through the choice of catalyst, ligand, and reaction conditions.

Approach B: Coupling of 3-bromo-2-(dihydroxyboranyl)benzoic acid (or its pinacol (B44631) ester) with a simple aryl halide like bromobenzene. This is often a more controlled and regioselective method. The required boronic acid can be prepared from 2,3-dibromobenzoic acid via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.

The table below summarizes representative conditions for Suzuki-Miyaura couplings that can be adapted for the synthesis of this compound, highlighting the key components that ensure chemo- and regioselectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80-100 | 67-99% | pharmaceutical-business-review.com |

| Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 100 (reflux) | Not specified | chemicalbook.com |

| Acyl Chloride + Arylboronic Acid | NHC-Pd(II) Complex | K₂CO₃ | Toluene | 60 | ~88% | nih.gov |

This table presents generalized conditions from literature that are applicable to biaryl synthesis. Yields are context-dependent.

Scalable Synthesis and Process Optimization Considerations

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process introduces a new set of challenges. For the synthesis of this compound, scalability and process optimization are crucial for ensuring economic viability, safety, and product consistency.

Key Optimization Parameters

For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, several parameters are critical for optimization:

Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is paramount. chemrxiv.org Phosphine (B1218219) ligands are commonly used, and their electronic and steric properties can dramatically influence reaction yield and selectivity. chemrxiv.org For large-scale synthesis, catalysts with high turnover numbers are preferred to minimize cost and reduce palladium contamination in the final product.

Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role in the catalytic cycle. nih.gov The choice of solvent system (e.g., toluene, DMF, aqueous mixtures) affects the solubility of reactants and the reaction rate. chemicalbook.comresearchgate.net Optimization involves finding a balance between reaction efficiency and the ease of downstream processing and solvent recycling.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase reaction rates but may also lead to the formation of impurities. chemrxiv.org Process optimization aims to find the lowest possible temperature and shortest reaction time that still provide a high yield of the desired product.

Reactant Stoichiometry: The molar ratio of the coupling partners (organohalide and organoboron) and the amount of catalyst and base must be carefully optimized. Reducing catalyst loading is a key goal in developing a cost-effective and sustainable process. nih.gov

Autonomous Process Optimization

Modern approaches to process optimization increasingly utilize data-driven methods and automation. chemrxiv.org Closed-loop systems can autonomously conduct a series of experiments, varying multiple parameters like temperature, concentration, and catalyst choice. The system uses machine learning algorithms to analyze the results from online analytics (like HPLC) and then suggests the next set of experimental conditions to improve the yield or selectivity. chemrxiv.org This data-science driven approach can explore a wide range of reaction conditions more efficiently than traditional one-variable-at-a-time methods, leading to the discovery of superior and more robust reaction protocols suitable for scalable production.

The table below outlines key considerations for scaling up the synthesis of this compound.

Table 2: Considerations for Scalable Synthesis

| Parameter | Laboratory Scale Focus | Scalable Process Focus | Rationale |

|---|---|---|---|

| Catalyst | High yield, novel reactivity | High turnover number, stability, low cost, ease of removal | Minimize cost and metal contamination in the final product. nih.gov |

| Solvent | High solubility, inertness | Low toxicity, ease of recovery/recycling, safety profile | Environmental, health, and safety (EHS) regulations and cost of waste disposal are major factors. |

| Purification | Chromatography | Crystallization, extraction | Chromatography is generally not feasible for large quantities; crystallization is preferred for its efficiency and scalability. chemicalbook.com |

| Process Control | Manual monitoring | Automated control, online analytics (PAT) | Ensures batch-to-batch consistency, improves safety, and allows for real-time adjustments. chemrxiv.org |

Chemical Reactivity and Transformation Studies of 3 Bromobiphenyl 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, decarboxylation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

Esterification:

The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For 3-bromobiphenyl-2-carboxylic acid, esterification would involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium-controlled reaction. masterorganicchemistry.com The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com Alternatively, esterification can be achieved under neutral and mild conditions using reagents like triphenylphosphine dihalides. chem-soc.si Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst, which has been shown to be effective for the esterification of various aryl and alkyl carboxylic acids. nih.gov

Amidation:

The formation of amides from carboxylic acids and amines is a crucial transformation, particularly in the synthesis of pharmaceuticals. Direct condensation of a carboxylic acid with an amine to form an amide is possible but often requires high temperatures to remove water, which is formed as a byproduct. encyclopedia.pub To achieve amide formation under milder conditions, various catalytic methods have been developed. Lewis acid catalysts, such as those based on boron or niobium oxides, can facilitate the direct amidation of carboxylic acids. researchgate.net

A common laboratory-scale method for amidation involves the use of coupling agents. While specific examples for this compound are not detailed in the provided results, a general two-step reductive amination process involves a silane-mediated amidation followed by a catalyzed reduction. nih.gov

The following table summarizes general conditions for esterification and amidation of carboxylic acids:

| Reaction | Reagents and Conditions | Catalyst |

| Esterification | Alcohol, heat | Acid catalyst (e.g., H₂SO₄, TsOH) masterorganicchemistry.com |

| Esterification | Alcohol, N-bromosuccinimide, 70 °C | N-bromosuccinimide (NBS) nih.gov |

| Amidation | Amine, high temperature | None (thermal condensation) encyclopedia.pub |

| Amidation | Amine | Lewis acid (e.g., Nb₂O₅) researchgate.net |

| Reductive Amination | Amine, Phenylsilane, then Zn(OAc)₂ | Zn(OAc)₂ nih.gov |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in a dry ether solvent, such as diethyl ether, at room temperature. chemguide.co.uk The initial reduction product is an aluminum salt, which is then hydrolyzed with a dilute acid to yield the primary alcohol. chemguide.co.uk It is important to note that sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

The reduction of a carboxylic acid proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol. chemguide.co.uk Isolating the aldehyde is generally not possible with strong reducing agents like LiAlH₄. chemguide.co.uk

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation of aromatic carboxylic acids depends on the stability of the resulting carbanion intermediate. wikipedia.org While simple aromatic carboxylic acids decarboxylate slowly, the reaction can be facilitated by catalysts. nih.govrwth-aachen.de

Transition-metal catalysts based on copper, silver, gold, palladium, or rhodium are often used for the decarboxylation of aromatic acids. rwth-aachen.de Base-catalyzed decarboxylation using amines has also been reported for aromatic substrates with functional groups that can stabilize the intermediate carbanion. rwth-aachen.de

Decarboxylative cross-coupling is a related process where the removal of the carboxyl group is coupled with the formation of a new bond. wikipedia.org This reaction typically involves a metal catalyst and an organic halide. wikipedia.org

Formation of Acid Chlorides and Anhydrides as Reactive Intermediates

Carboxylic acids can be converted into more reactive derivatives, such as acid chlorides and anhydrides, to facilitate further reactions.

Acid Chlorides:

The most common reagent for the preparation of acid chlorides from carboxylic acids is thionyl chloride (SOCl₂). libretexts.org The reaction involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org Oxalyl chloride ((COCl)₂) is another reagent used for this transformation, often with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

The formation of the acid chloride from this compound would make the carbonyl carbon more susceptible to nucleophilic attack, enabling reactions with weak nucleophiles.

Anhydrides:

While the direct synthesis of anhydrides from this compound is not detailed, acid anhydrides are generally formed by the dehydration of two carboxylic acid molecules. This process is often facilitated by a dehydrating agent or by heating the carboxylic acid with an acid chloride.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the biphenyl (B1667301) scaffold of this compound is a versatile handle for further functionalization, primarily through cross-coupling reactions.

Further Cross-Coupling Reactions (e.g., Functionalization of the Bromine)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. While specific examples involving this compound are not prevalent, the principles of these reactions are well-established.

Decarboxylative cross-coupling reactions can occur between heteroaromatic carboxylic acids and aryl halides, often catalyzed by palladium. researchgate.net Another relevant transformation is the electro/Ni dual-catalyzed redox-neutral C(sp³)–C(sp²) cross-coupling reaction between carboxylates and aryl bromides. chemrxiv.org

The following table lists some of the key cross-coupling reactions that the aryl bromide moiety of this compound could potentially undergo:

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid or ester) | Palladium catalyst and a base |

| Heck Coupling | Alkene | Palladium catalyst and a base |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, a copper co-catalyst, and a base |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst and a base |

| Stille Coupling | Organotin reagent | Palladium catalyst |

These reactions would allow for the introduction of a wide variety of substituents at the position of the bromine atom, leading to a diverse range of derivatives of the parent molecule.

Nucleophilic Aromatic Substitution (SNAr) on Brominated Ring Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The mechanism typically proceeds via an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which can delocalize the negative charge. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the carboxylic acid group is an electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning does not allow for effective resonance stabilization of the negative charge that would develop during a nucleophilic attack on the carbon bearing the bromine. Consequently, the brominated ring is not sufficiently activated for classical SNAr reactions under standard conditions. While direct displacement of the bromine by common nucleophiles is unfavorable, related transition-metal-catalyzed cross-coupling reactions can achieve similar transformations under different mechanistic pathways.

Table 1: Factors Influencing SNAr Reactivity in this compound

| Feature | Influence on SNAr at C-3 | Rationale |

|---|---|---|

| Leaving Group | Suitable (Bromide) | Aryl halides are common leaving groups in SNAr reactions. |

| Carboxylic Acid Group | Deactivating | Positioned meta to the bromine, it offers weak inductive activation but no resonance stabilization for the Meisenheimer intermediate. masterorganicchemistry.com |

| Biphenyl System | Minor Electronic Effect | The second phenyl ring has a minor electronic influence on the reactivity of the first ring towards SNAr. |

| Overall Reactivity | Low | The lack of a strong electron-withdrawing group in the ortho or para position makes the ring system poorly activated for SNAr. wikipedia.org |

Radical Reactions of Aryl Halides

The carbon-bromine bond in aryl halides like this compound can undergo reactions involving radical intermediates, although these are generally less common than ionic pathways. One relevant transformation is the Hunsdiecker reaction and its modern variants, which convert carboxylic acids into aryl halides via a radical decarboxylation mechanism. nih.gov While the parent molecule is already a bromo-substituted carboxylic acid, this type of reactivity could be envisioned if the carboxylic acid were converted into a derivative suitable for radical initiation. For instance, conversion to a silver salt followed by treatment with bromine could theoretically induce decarboxylation and subsequent reactions, though this is more commonly used for synthesizing aryl bromides from non-brominated acids. nih.gov

Another potential radical pathway involves the formation of an acyl bromide from the carboxylic acid using reagents like N-bromosuccinimide (NBS) and triphenylphosphine. researchgate.net The resulting acyl bromide could then participate in subsequent radical transformations. Radical bromination of the aromatic ring itself is unlikely to be selective, as the molecule already contains multiple C-H bonds and a deactivating carboxyl group. youtube.com

Reductive Debromination Studies

Reductive debromination is a common and efficient method for removing the bromine atom from an aromatic ring, replacing it with a hydrogen atom. This transformation is particularly useful for removing a halogen that was used as a blocking or directing group during a synthetic sequence. organic-chemistry.org

For this compound, the most prevalent method for debromination is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org The reaction is generally clean and proceeds under neutral conditions, which is advantageous as it is compatible with the carboxylic acid functionality. organic-chemistry.org Bromides are typically reduced more readily than chlorides under these conditions. organic-chemistry.org

Table 2: Representative Conditions for Reductive Debromination

| Reaction | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, solvent (e.g., EtOH, THF), room temperature | Biphenyl-2-carboxylic acid | High yield; compatible with carboxylic acid group; neutral conditions. organic-chemistry.org |

| Transfer Hydrogenation | Formic acid or Sodium hypophosphite, Pd/C | Biphenyl-2-carboxylic acid | Avoids the need for pressurized hydrogen gas. |

Reactivity of the Biphenyl System

The biphenyl core of the molecule provides a framework for reactions that can modify the aromatic rings or utilize the spatial relationship between the functional groups.

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the π-system of the aromatic rings. The outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

Reactivity of the Substituted Ring (Ring A): This ring bears a bromine atom (an ortho, para-director, deactivating) and a carboxylic acid group (a meta-director, strongly deactivating). The combined effect is strong deactivation of this ring towards electrophilic attack. Any substitution would be complex, with the directing groups in conflict.

Reactivity of the Unsubstituted Ring (Ring B): This ring is activated by the presence of the other phenyl ring (Ring A), which acts as an ortho, para-directing group. youtube.com Therefore, electrophilic substitution is expected to occur preferentially on Ring B at the positions ortho (2' and 6') and para (4') to the carbon-carbon bond connecting the two rings.

Table 3: Directing Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Directing Effect | Activating/Deactivating | Predicted Substitution Site(s) |

|---|---|---|---|---|

| A (Substituted) | -COOH | meta | Strongly Deactivating | C-5 |

| A (Substituted) | -Br | ortho, para | Deactivating | C-4, C-6 |

| B (Unsubstituted) | -C₆H₄(Br)(COOH) | ortho, para | Activating | C-2', C-4', C-6' |

Given these factors, electrophilic attack is overwhelmingly favored on the unsubstituted ring.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho C-H bond. baranlab.org The carboxylic acid group is a potent DMG. unblog.frharvard.edu

Upon treatment with a strong base like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation is expected to occur exclusively at the position ortho to the carboxylate, namely the C-6 position. unblog.fr The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

Alternatively, studies on 3-halobenzoic acids have shown that using hindered lithium dialkylamides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can direct metalation to the C-2 position, between the halogen and the carboxylate. unblog.fr This generates a different lithiated intermediate, which can also be trapped by electrophiles. This dual reactivity provides strategic access to different regioisomers.

Table 4: Regioselectivity in Directed Ortho Metalation

| Reagent System | Site of Deprotonation | Rationale | Resulting Intermediate |

|---|---|---|---|

| s-BuLi / TMEDA | C-6 | Deprotonation is directed to the most acidic proton ortho to the powerful carboxylate DMG. unblog.fr | 3-Bromo-6-lithiobiphenyl-2-carboxylate |

| LDA or LTMP | C-2 (between Br and COOH) | Hindered amide bases can access the sterically shielded C-2 position. unblog.fr | 3-Bromo-2-lithiobiphenyl-2-carboxylate |

Cyclization and Annulation Reactions Involving Both Functional Groups

The proximity of the carboxylic acid and the second phenyl ring in the biphenyl-2-carboxylic acid scaffold enables intramolecular cyclization reactions to form fused polycyclic systems. A prominent example is the synthesis of fluorenones.

Upon treatment with a strong acid, such as methanesulfonic acid or under Friedel-Crafts conditions (e.g., conversion to the acyl chloride followed by AlCl₃), the carboxylic acid can act as an electrophile precursor. unblog.fr It can then undergo an intramolecular electrophilic acylation onto the adjacent phenyl ring. This reaction results in the formation of a new six-membered ring, yielding a substituted fluoren-9-one derivative. This cyclization is a key step in the synthesis of many complex polycyclic aromatic compounds.

Table 5: Intramolecular Cyclization to Form Fluorenones

| Starting Material | Reagents/Conditions | Reaction Type | Product |

|---|

Derivatization and Analog Development Based on the 3 Bromobiphenyl 2 Carboxylic Acid Scaffold

Design Principles for Structural Modification and Diversification

The derivatization of 3-bromobiphenyl-2-carboxylic acid is guided by several key design principles rooted in its unique structural features. The two primary sites for modification are the carboxylic acid at the C2 position and the bromine atom at the C3 position.

Orthogonal Reactivity : The carboxylic acid and the aryl bromide functionalities offer orthogonal chemical handles. The carboxylic acid is readily converted into esters, amides, or other derivatives through standard condensation reactions. In contrast, the bromine atom is an ideal site for transition metal-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based substituents. This orthogonality permits selective modification at one site while leaving the other intact for subsequent transformations.

Steric Influence and Atropisomerism : A critical design consideration is the steric hindrance imposed by the ortho-substituted carboxylic acid group. This substitution restricts rotation around the C-C single bond connecting the two phenyl rings. chemistnotes.com When the remaining ortho positions on the second ring are also substituted, this restricted rotation can lead to a phenomenon known as atropisomerism, where the molecule can exist as a pair of stable, non-superimposable stereoisomers (enantiomers or diastereomers). chemistnotes.comacs.orgcomporgchem.com The ability to synthesize and isolate these individual atropisomers is a powerful design tool, as different stereoisomers can exhibit distinct biological activities and physical properties. nih.gov The torsional barrier for rotation in ortho-substituted biphenyls is significantly influenced by the size of the substituents. chemistnotes.com

Modulation of Physicochemical Properties : Derivatization serves to systematically modulate key properties. For instance, converting the carboxylic acid to an ester or amide can increase lipophilicity and affect the molecule's ability to act as a hydrogen bond donor or acceptor. ajgreenchem.com Functionalization of the bromine atom can introduce new pharmacophoric elements, alter the electronic properties of the biphenyl (B1667301) system, and expand the molecule's three-dimensional shape.

These principles allow chemists to use the this compound scaffold as a foundational building block to explore chemical space methodically, creating libraries of analogs for screening in drug discovery or for developing new materials. ajgreenchem.comnih.govresearchgate.netenamine.net

Synthesis of Esters and Amides of this compound

The carboxylic acid group is a prime target for initial derivatization, commonly through the formation of esters and amides. These reactions are generally well-established, though the steric hindrance from the adjacent phenyl ring may necessitate specific reagents or conditions.

Standard esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid like H₂SO₄) or by reacting the carboxylate salt with an alkyl halide.

Amidation typically requires activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate reaction with a primary or secondary amine. These methods are widely used for creating diverse amide libraries. enamine.net While the synthesis of amides from esters is also possible, direct amidation from the carboxylic acid is often more efficient. nih.gov

Below is a table illustrating the types of ester and amide derivatives that can be synthesized from the parent scaffold.

| Derivative Type | Reagents/Conditions | Representative Product Structure |

| Methyl Ester | Methanol, H₂SO₄ (cat.), Reflux | |

| Ethyl Ester | Ethanol, H₂SO₄ (cat.), Reflux | |

| Benzyl Amide | Benzylamine, EDC, HOBt, DMF | |

| Morpholine Amide | Morpholine, DCC, CH₂Cl₂ | |

| Anilide | Aniline (B41778), SOCl₂, then aniline |

Functionalization of the Bromine Atom to Generate Diverse Analogues

The bromine atom serves as a versatile anchor for introducing molecular diversity through a variety of powerful cross-coupling reactions, significantly expanding the chemical space accessible from the parent scaffold.

Transition metal-catalyzed reactions are the cornerstone for functionalizing the C-Br bond.

Carbon-Carbon Bond Formation : The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov This reaction tolerates a wide range of functional groups and is a primary tool for synthesizing biaryl compounds. rsc.orgnih.gov Other notable C-C coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Heck coupling (with alkenes). nih.gov A carbonylative Suzuki coupling can also be employed to introduce a ketone moiety. nih.gov

Carbon-Nitrogen Bond Formation : The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the aryl bromide with a wide variety of primary and secondary amines, amides, or carbamates, providing access to a vast array of aniline derivatives and related structures. acsgcipr.orgacsgcipr.org The choice of phosphine (B1218219) ligand is critical for achieving high efficiency, especially with challenging substrates. nih.gov

Carbon-Oxygen and Carbon-Sulfur Bond Formation : Analogous to the amination reaction, Buchwald-Hartwig-type couplings can be used to form C-O and C-S bonds. Reaction of this compound with phenols or alcohols under palladium catalysis yields diaryl or alkyl aryl ethers. Similarly, coupling with thiols provides thioethers.

The following table summarizes these key transformations.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Alkyl substituted biphenyl |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl amine |

| Buchwald-Hartwig Etherification | R-OH | Pd catalyst, Ligand, Base | Diaryl/Alkyl aryl ether |

| Thioetherification | R-SH | Pd or Cu catalyst, Base | Aryl sulfide |

Further halogenation of the this compound scaffold can generate polyhalogenated analogs, which are valuable for tuning electronic properties or as intermediates for further differential functionalization. Electrophilic aromatic substitution reactions can be used to introduce additional halogen atoms (Cl, Br, or I) onto either phenyl ring.

The regiochemical outcome of such reactions is directed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The directing effects on the second phenyl ring will be those of a standard phenyl substituent (ortho-, para-directing). Predicting the exact site of substitution can be complex and may lead to mixtures of isomers, requiring careful optimization of reaction conditions (catalyst, solvent, temperature) to achieve selectivity. For example, direct bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would likely lead to substitution at positions ortho or para to the existing phenyl group on the second ring, or at the C5 position of the first ring.

Incorporation into Larger Molecular Architectures

The this compound scaffold is a valuable building block for the construction of larger, more complex molecules with applications in pharmaceuticals, catalysis, and materials science. ajgreenchem.com The dual functionality allows it to be incorporated into larger structures in a controlled, stepwise manner.

For instance, the carboxylic acid can be used to link the scaffold to an amino acid or a peptide backbone via amide bond formation. Subsequently, the bromine atom can be functionalized using a cross-coupling reaction to attach another complex fragment. This strategy is central to the synthesis of many biologically active compounds. A notable example is the drug Eltrombopag, a thrombopoietin receptor agonist, whose synthesis involves a key intermediate derived from a substituted biphenyl carboxylic acid scaffold. google.com Similarly, the drug Fenofibrate contains a ketone-linked biaryl structure that can be synthesized via carbonylative Suzuki coupling. nih.gov

In materials science, biphenyl derivatives are core components of liquid crystals and organic light-emitting diodes (OLEDs). nih.govchemicalbook.com The rigid biphenyl core provides thermal and chemical stability, while the functional groups can be used to attach mesogenic units or tune the electronic properties for applications in organic semiconductors. nih.gov In catalysis, chiral biphenyls, particularly those with phosphine groups (which can be introduced from the bromide), serve as highly effective ligands (e.g., BINAP) for asymmetric synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Biphenyl Carboxylic Acid Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromobiphenyl-2-carboxylic acid, with its distinct aromatic regions and rotational isomerism, advanced NMR methods are crucial for unambiguous structural assignment. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm. libretexts.orgoregonstate.edu The protons on the carbon atoms adjacent to the carboxylic acid group are anticipated to resonate in the 2-3 ppm range. libretexts.org The carbonyl carbon of the carboxylic acid would likely produce a signal in the ¹³C NMR spectrum between 160-180 ppm. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are essential for deciphering the complex spin systems present in this compound by spreading the NMR information into two frequency dimensions. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be instrumental in establishing the connectivity of the protons within each of the two phenyl rings. Cross-peaks would appear between adjacent aromatic protons, allowing for the assignment of the spin systems of both the brominated and the carboxylated rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-proton pairs. Each CH group in the molecule would produce a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon it is attached to. This is a powerful tool for assigning the carbon signals of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbons of the carboxylic acid group, the carbon bearing the bromine atom, and the two carbons forming the biphenyl (B1667301) linkage. For instance, correlations would be expected between the protons on one ring and the carbons of the other ring across the biphenyl bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. This is especially critical for determining the preferred conformation and studying the rotational isomerism of the biphenyl system. NOE cross-peaks would be expected between protons on the two different rings that are in close proximity due to the twist angle of the biphenyl bond.

A hypothetical table of expected key 2D NMR correlations for this compound is presented below to illustrate the utility of these techniques.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations (¹H) |

| H4 | H5 | C4 | C2, C6, C=O | H6' |

| H5 | H4, H6 | C5 | C1, C3, C=O | |

| H6 | H5 | C6 | C2, C4, C1' | H2', H6' |

| H2' | H3', H4' | C2' | C4', C6', C1 | H6 |

| H4' | H3', H5' | C4' | C2', C6' | |

| H5' | H4', H6' | C5' | C1', C3' | |

| H6' | H5' | C6' | C2', C4', C1 | H4, H6 |

Note: This table is predictive and based on the expected structure and common NMR correlation patterns. Actual chemical shifts and correlations would need to be determined experimentally.

Advanced Pulsed Field Gradient (PFG) Experiments (e.g., Diffusion-Ordered Spectroscopy (DOSY))

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. In a pure sample of this compound, all proton signals should align at the same diffusion coefficient value, confirming the presence of a single molecular entity. This technique is particularly useful for analyzing the purity of a sample without the need for physical separation methods.

Dynamic NMR Studies for Rotational Isomerism in Biphenyls

The rotation around the C-C single bond connecting the two phenyl rings in biphenyls is often restricted, leading to the existence of rotational isomers (atropisomers). The energy barrier to this rotation in substituted biphenyls can be studied using dynamic NMR spectroscopy. By recording NMR spectra at different temperatures, the rate of interconversion between the rotamers can be determined. For this compound, the presence of substituents at the 2 and 3 positions would likely create a significant barrier to rotation. At low temperatures, one might observe separate signals for the two non-equivalent rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational stability. Studies on similar substituted biphenyls have shown that such rotational barriers can be quantified using these methods.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive method for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound. For this compound (C₁₃H₉BrO₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a clear diagnostic feature.

Table of Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |

| [M]⁺ | C₁₃H₉⁷⁹BrO₂ | 275.9786 | M, M+2 (approx. 1:1) |

| [M]⁺ | C₁₃H₉⁸¹BrO₂ | 277.9765 | M, M+2 (approx. 1:1) |

Note: The calculated exact masses are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This provides detailed structural information by revealing the fragmentation pathways of the molecule.

Table of Plausible MS/MS Fragments for this compound

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 276/278 | 259/261 | OH (17) | Ion of 3-bromobiphenyl-2-carbonyl |

| 276/278 | 231/233 | COOH (45) | Ion of 3-bromobiphenyl |

| 276/278 | 197 | Br (79/81) | Ion of biphenyl-2-carboxylic acid |

| 231/233 | 152 | Br (79/81) | Biphenyl cation |

Note: This table presents hypothetical fragmentation pathways. The actual fragmentation would be determined by experimental MS/MS analysis.

Ion Mobility Spectrometry (IMS) Coupled with MS for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful high-throughput analytical technique for the separation and characterization of molecules based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govchemrxiv.org This method is particularly valuable for distinguishing between isomers and conformers of small molecules. researchgate.net In IM-MS, ions are guided through a drift tube filled with a buffer gas. Their velocity through the tube is dependent on their collision cross-section (CCS), a value that reflects the ion's rotational average projected area. Compact conformers experience fewer collisions and travel faster than extended ones. nih.gov

For a molecule like this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the two phenyl rings, defined by the dihedral angle. Different dihedral angles result in distinct three-dimensional shapes and, consequently, different CCS values. By measuring the arrival time distribution of the ions, IM-MS can provide an experimental fingerprint of the conformational landscape of the molecule in the gas phase.

Table 1: Theoretical Application of IM-MS for Conformational Analysis of this compound

| Conformational State | Expected Dihedral Angle | Expected CCS | Relative Gas-Phase Abundance |

| Planar Conformer | ~0° / ~180° | Larger | Low (due to steric hindrance) |

| Twisted Conformer (Gauche) | ~45° - 60° | Intermediate | High |

| Perpendicular Conformer | ~90° | Smaller | Variable (saddle point) |

This table is illustrative and based on the general principles of IM-MS applied to biphenyl systems. Actual values would require experimental determination.

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

In the case of this compound, the ortho-substituents (bromine and carboxylic acid) are expected to create significant steric hindrance, forcing the phenyl rings out of planarity. acs.org SCXRD studies on similarly substituted biphenyls have shown that the nature and position of substituents heavily influence this dihedral angle. researchgate.netiucr.orgtandfonline.com For example, studies on 2,2'-dihalogenated biphenyls show a single energy minimum with dihedral angles ranging from 84.9° to 94.8°, while 3,3'-dihalogenated biphenyls exhibit a double minimum around 45° and 135°. acs.org An SCXRD analysis of this compound would precisely measure this angle and reveal how intramolecular hydrogen bonding from the carboxylic acid group might further influence the solid-state conformation.

Polymorphism and Crystal Engineering of Biphenyl Carboxylic Acids

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. iucr.orgrsc.orgallfordrugs.com For carboxylic acids, polymorphism is common due to the strong and directional nature of hydrogen bonds formed by the carboxyl groups. rsc.org These groups can form various supramolecular synthons, such as the classic centrosymmetric dimer. researchgate.net

In this compound, the interplay between the hydrogen-bonding carboxylic acid group and the bromine atom, which can participate in halogen bonding, provides a rich landscape for crystal engineering. The specific arrangement of these functional groups will direct the molecular packing in the solid state. researchgate.net Different crystallization conditions (e.g., solvent, temperature) could favor different hydrogen-bonding motifs or halogen-bonding interactions, leading to the formation of distinct polymorphs. iucr.orgresearchgate.net The study of polymorphism in this system involves systematically exploring these conditions and analyzing the resulting crystal structures to understand the hierarchy of intermolecular forces that govern the self-assembly process.

Chiroptical Spectroscopy for Atropisomerism Studies

Due to the steric hindrance of the ortho-substituents, rotation around the C-C single bond connecting the two phenyl rings in this compound is restricted. If the rotational energy barrier is high enough to allow for the isolation of non-superimposable mirror-image conformers (enantiomers) at room temperature, the molecule exhibits a form of axial chirality known as atropisomerism. pharmaguideline.comyoutube.comslideshare.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide stereochemical information based on vibrational transitions. rsc.org They are often more sensitive to the nuances of molecular conformation than electronic CD.

VCD measures the differential absorption of left and right circularly polarized infrared light. It has been successfully used to probe the structure of complex systems, including biphenyl carboxylic acids. A study on S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid demonstrated that its IR and VCD spectra in solution are concentration-dependent. nih.govacs.org This was attributed to an equilibrium between a monomeric species and a cyclic tetramer formed through hydrogen bonding of the carboxylic acid groups. nih.gov DFT calculations of the VCD spectra for different possible conformations of the tetramer allowed for the identification of the most stable structure in solution, a feat not possible with less structurally sensitive techniques. nih.govacs.org

Table 2: Key Spectroscopic Data for the Oligomerization of S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid in CDCl₃

| Species | IR Frequency (cm⁻¹) | VCD Feature | Assignment |

| Monomer | 1738 | Decreases with concentration | C=O Stretch |

| Tetramer | 1703, 1683 | Bisignate feature, increases with concentration | C=O Stretch |

Data sourced from studies on S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid. acs.org

ROA, the vibrational optical activity counterpart to Raman spectroscopy, measures the small intensity difference in the Raman scattering of right and left circularly polarized light. acs.orgnih.gov ROA is particularly effective for studying chirality in solution and even in the solid state. nih.gov Research has shown that ROA can readily distinguish between atropisomers, as different helical conformations produce unique ROA signals. acs.orgnih.gov In some cases, a phenomenon known as the ECD-Raman effect, which is polarized Raman scattering modulated by electronic circular dichroism, can dominate the ROA spectrum, providing another sensitive tool for monitoring the chirality of atropisomeric compounds. rsc.orgrsc.org

Computational and Theoretical Investigations of Biphenyl Carboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromobiphenyl-2-carboxylic acid at a molecular level. These methods allow for the detailed analysis of molecular orbitals and electron distribution, which are key to predicting the chemical reactivity of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. vjst.vnmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vndntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. mdpi.com

For a molecule like this compound, the HOMO is expected to be localized primarily on the biphenyl (B1667301) ring system, which is rich in π-electrons. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the bromine atom, which are electron-withdrawing. This distribution of frontier orbitals suggests that the compound can participate in a variety of chemical reactions, acting as either an electron donor or acceptor depending on the reaction partner.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Biphenyl Carboxylic Acid System

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar aromatic carboxylic acids.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, NBO analysis can quantify the interactions between the filled and vacant orbitals, revealing the extent of electron delocalization from the bromine atom's lone pairs and the carboxylic acid group into the biphenyl π-system. vjst.vn

Conformational Analysis and Rotational Barriers in Biphenyls

The two phenyl rings in biphenyl systems are not coplanar due to steric hindrance between the ortho substituents. The dihedral angle between the rings is a key determinant of the molecule's properties.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters. researchgate.netresearchgate.net For this compound, a PES scan can be performed by systematically varying the dihedral angle between the two phenyl rings. researchgate.net This allows for the identification of the most stable conformation (the global minimum on the PES) and any other low-energy conformations (local minima). arxiv.org The scan also reveals the energy barriers to rotation between these conformations. msu.eduresearchgate.net

The results of such a scan would likely show that the molecule adopts a twisted conformation to minimize the steric repulsion between the bromine atom and the carboxylic acid group on one ring and the hydrogen atoms on the other.

Table 2: Illustrative Rotational Energy Barriers for a Substituted Biphenyl

| Conformation | Dihedral Angle (°) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| Global Minimum | 45 | 0.0 |

| Rotational Barrier | 90 | 5.2 |

| Local Minimum | 135 | 1.5 |

| Planar Transition State | 0 | 8.0 |

Note: This table provides an example of the type of data generated from a potential energy surface scan of a substituted biphenyl.

The preferred conformation of this compound is a delicate balance of steric and electronic effects. The bulky bromine atom and the carboxylic acid group at the 2- and 3-positions of one phenyl ring create significant steric strain, forcing the two rings to twist relative to each other. msu.edu

Electronically, the bromine atom is electron-withdrawing through induction but can be electron-donating through resonance. The carboxylic acid group is strongly electron-withdrawing. These electronic factors influence the bond lengths and angles within the molecule and can affect the rotational barrier. For instance, increased π-conjugation in a more planar conformation would be electronically favorable but is counteracted by the steric hindrance.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. wayne.edu

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of a chemical reaction's mechanism hinges on identifying the transition state (TS), which is the highest energy point along the reaction pathway. A transition state search is a computational procedure designed to locate the specific molecular geometry of this first-order saddle point on the potential energy surface. Once the TS is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comrowansci.com The IRC method traces the minimum energy path from the transition state downhill to both the reactants and the products. scm.commissouri.eduiastate.edu This process confirms that a given transition state indeed connects the intended reactants and products and provides a detailed map of the geometric and energetic changes throughout the transformation. rowansci.comiastate.edu

For this compound, a hypothetical intramolecular reaction, such as a cyclization to form a fluorenone derivative, would be a prime candidate for this type of analysis. The IRC calculation would start from the optimized geometry of the cyclization transition state and follow the path in both forward and reverse directions. rowansci.com The resulting energy profile would detail the energy changes, path length, and curvature, offering a comprehensive understanding of the reaction dynamics. scm.commdpi.com

Table 1: Hypothetical IRC Analysis Data for an Intramolecular Reaction

| IRC Point | Description | Relative Energy (kcal/mol) | Key Geometric Change |

| -5.0 | Reactant Complex | 0.0 | Optimized this compound |

| 0.0 | Transition State | +35.0 (Estimated) | Formation of new C-C bond initiated |

| +5.0 | Product Complex | -10.0 | Fully formed cyclized product |

Note: The data in this table is illustrative and represents typical outputs of an IRC analysis for a hypothetical reaction.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry, particularly with the advent of machine learning models trained on vast reaction datasets, has become increasingly adept at predicting the outcomes and selectivity of chemical reactions. mit.edunih.govchemrxiv.orgchemrxiv.orgnih.gov For a substituted aromatic system like this compound, predicting the site of further functionalization (regioselectivity) is a critical challenge.

Methods for predicting selectivity often involve calculating the energies of all possible intermediates or transition states to determine the most favorable pathway. For instance, in an electrophilic aromatic substitution reaction, computational models can assess the relative stability of carbocation intermediates at each available position on the two phenyl rings. Factors like the electronic influence of the bromine atom (electron-withdrawing, ortho-para directing) and the carboxylic acid group (electron-withdrawing, meta directing) would be quantified to predict the most likely site of substitution. mit.edu Such predictions help prioritize synthetic routes and can drastically reduce the experimental effort required. mit.edu

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic properties, providing a valuable tool for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing at a high chemical shift (10-12 ppm). libretexts.org The carbonyl carbon of the carboxylic acid is also characteristically deshielded, though typically less so than aldehyde or ketone carbons. libretexts.org Protons on the aromatic rings will have shifts influenced by the anisotropic effects of the rings and the electronic effects of the bromo and carboxyl substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (Carboxyl) | 10.0 - 12.0 | Broad singlet, position dependent on solvent and concentration. libretexts.org |

| ¹H (Aromatic) | 7.2 - 8.2 | Complex multiplet patterns due to coupling. |

| ¹³C (Carbonyl) | 165 - 180 | Deshielded due to electronegative oxygens. libretexts.org |

| ¹³C (Aromatic) | 115 - 150 | Range includes carbons bonded to bromine and other ring carbons. |

Note: These are predicted values based on typical ranges for the functional groups present. libretexts.orgucl.ac.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. Computational models can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, the most prominent predicted absorptions would be from the carboxylic acid group. A very broad O-H stretching band is expected, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgmsu.edu The C=O stretching vibration gives rise to a strong, sharp peak. libretexts.orgpressbooks.pub There is a known correlation where the C=O stretching frequency is influenced by the electronic nature of the molecule and its pKa. nih.gov